Scandium(III) 2,4-pentanedionate hydrate
Overview
Description
Scandium(III) 2,4-pentanedionate hydrate, also known as Scandium(III) acetylacetonate hydrate, is a chemical compound with the molecular formula C15H21O6Sc . It is a white to yellow powder and is odorless .
Synthesis Analysis
This compound can be synthesized by dissolving Scandium(III) chloride hexahydrate (ScCl3·6H2O) in a 50% aqueous ethanol solution, followed by the addition of 3-methyl-2,4-pentanedione .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray diffraction . The IUPAC name for this compound is scandium (3+) tris (2,4-dioxopentan-3-ide) .Chemical Reactions Analysis
The compound has been studied for its volatility and thermal stability . It can be used as a precursor in chemical vapor deposition .Physical and Chemical Properties Analysis
This compound is a white to yellow powder . It is odorless and has a molecular weight of 342.28 .Scientific Research Applications
Hydration and Liquid-Liquid Partition
Czerwiński and Narbutt (2005) explored the hydration of metal chelates, including tris(propane-1,3-dionato)scandium(III). Their research, using density functional calculations, demonstrated the formation of hydrates with water hydrogen-bonded to ligands, a process known as outer-sphere hydration. This study provides insights into the chemical behavior of scandium(III) chelates in different environments, including their hydration energy and charge distribution on atoms in hydrogen-bonded water (Czerwiński & Narbutt, 2005).
Hydration in Aqueous Solutions
Lindqvist-Reis, Persson, and Sandström (2006) conducted a detailed study on the structure of the hydrated scandium(III) ion in acidic aqueous solutions. Using X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) methods, they characterized the coordination numbers and configurations of scandium(III) in various hydrated forms. This research is crucial for understanding the behavior of scandium(III) in aqueous environments (Lindqvist-Reis, Persson, & Sandström, 2006).
Metallochromic Reagent Applications
Budesinsky and Švecová (1970) investigated the formation of complexes between 3-(4-Antipyrinylazo)-2,4-pentanedione (azonol A) and various metals, including scandium. This research highlights the potential use of scandium(III) 2,4-pentanedionate hydrate in photometric determinations and metal complexation studies, which is crucial in analytical chemistry (Budesinsky & Švecová, 1970).
Volatilization Thermodynamics
Makarenko, Zaitsau, and Zherikova (2023) focused on the volatilization thermodynamics of scandium complexes with β-diketonate ligands, relevant to metal–organic chemical vapor deposition (MOCVD) of scandia-based materials. Their findings provide critical data for assessing the thermodynamics of scandium(III) β-diketonates, aiding in the development of gas-phase technologies (Makarenko, Zaitsau, & Zherikova, 2023).
Extraction and Separation Studies
Turanov et al. (2011) studied the extraction of scandium(III) using bis(diphenylphosphorylmethylcarbamoyl)alkanes. This research contributes to understanding the extraction and separation processes of scandium(III), which is vital in the purification and concentration of scandium from various sources (Turanov et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;scandium;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJCFEXGWGHRBP-KJVLTGTBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sc] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sc] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Sc | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699012-88-9 | |
Record name | Scandium(III) acetylacetonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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